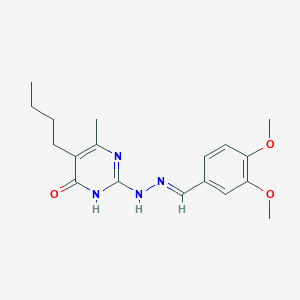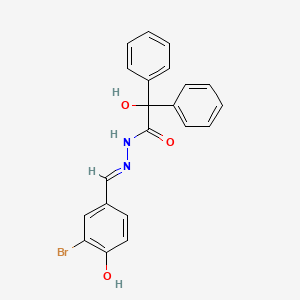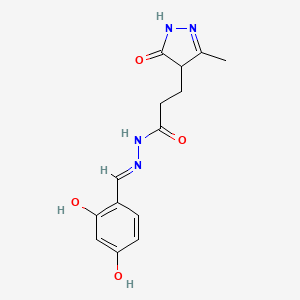
3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone, also known as DMHPH, is a novel compound that has been synthesized for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
Mécanisme D'action
The mechanism of action of 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is still being studied, but it is thought to involve the inhibition of specific enzymes or signaling pathways. For example, one study found that 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the development of Alzheimer's disease. Another study found that 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can inhibit the activity of the enzyme topoisomerase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro, as well as inhibit the activity of specific enzymes involved in disease development. Additionally, 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to have antioxidant properties, which may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is that it has been shown to have potential as an anticancer agent and a treatment for Alzheimer's disease. Additionally, it has antioxidant properties that may be useful in protecting cells from oxidative stress. However, one limitation of 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is that its mechanism of action is still being studied, so its potential uses and limitations are not yet fully understood.
Orientations Futures
There are several future directions that could be explored in relation to 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone. One direction would be to further study its mechanism of action and potential uses in the treatment of various diseases. Another direction would be to explore the potential use of 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in combination with other compounds or therapies to enhance its effectiveness. Additionally, further studies could be conducted to explore the safety and toxicity of 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in vivo.
Méthodes De Synthèse
3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can be synthesized by reacting 3,4-dimethoxybenzaldehyde with 5-butyl-4-hydroxy-6-methyl-2-pyrimidinylhydrazine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been studied for its potential use in a variety of scientific research applications. One study found that 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Another study found that 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can inhibit the activity of a specific enzyme involved in the development of Alzheimer's disease, suggesting that it may have potential as a treatment for this condition.
Propriétés
IUPAC Name |
5-butyl-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-5-6-7-14-12(2)20-18(21-17(14)23)22-19-11-13-8-9-15(24-3)16(10-13)25-4/h8-11H,5-7H2,1-4H3,(H2,20,21,22,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJSRSHBYVJSLF-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)NN=CC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=C(N=C(NC1=O)N/N=C/C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-butyl-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol](/img/structure/B6086793.png)
amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6086803.png)

![5-({4-[(2-ethyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)-2-methyl-1,3-benzothiazole](/img/structure/B6086814.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6086822.png)

![1-(2-fluorobenzyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}-4-piperidinecarboxamide](/img/structure/B6086841.png)
![5-amino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6086857.png)
![3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6086864.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6086882.png)
![2-(2,1,3-benzoxadiazol-5-ylmethyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086895.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(methylthio)acetyl]-3-piperidinecarboxamide](/img/structure/B6086903.png)
![(cyclopropylmethyl){1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6086905.png)